molecular formula C4H2BrClN2O B6236457 6-bromo-3-chloro-1,2-dihydropyrazin-2-one CAS No. 1410166-55-0

6-bromo-3-chloro-1,2-dihydropyrazin-2-one

Cat. No.: B6236457
CAS No.: 1410166-55-0
M. Wt: 209.4
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Description

6-Bromo-3-chloro-1,2-dihydropyrazin-2-one is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of interest due to its potential biological activity and diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-aminopyrazine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Ring-Opening: The pyrazine ring can undergo cyclization or ring-opening reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

6-Bromo-3-chloro-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-fluoro-1,2-dihydropyrazin-2-one
  • 6-Bromo-3-iodo-1,2-dihydropyrazin-2-one
  • 3,6-Dichloro-1,2-dihydropyrazin-2-one

Uniqueness

6-Bromo-3-chloro-1,2-dihydropyrazin-2-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1410166-55-0

Molecular Formula

C4H2BrClN2O

Molecular Weight

209.4

Purity

95

Origin of Product

United States

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